molecular formula C15H19NO B14161413 (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide CAS No. 13891-74-2

(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide

Cat. No.: B14161413
CAS No.: 13891-74-2
M. Wt: 229.32 g/mol
InChI Key: PSAKYIJFKFCZFO-HULFFUFUSA-N
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Description

(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is a compound known for its unique chemical structure, which includes conjugated double bonds and diynes. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide typically involves the coupling of appropriate alkyne and alkene precursors under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized derivatives.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated compounds.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted alkenes or alkynes.

Scientific Research Applications

(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide involves its interaction with biological targets such as enzymes and receptors. The compound’s conjugated double bonds and diynes allow it to interact with cellular components, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-deca-2,4-dienal: A compound with similar conjugated double bonds but lacking the diynes.

    (2E,4E)-hexa-2,4-dienoate: Another compound with conjugated double bonds used in synthetic chemistry.

Uniqueness

(2E,4E)-N-isobutylundeca-2,4-dien-8,10-diynamide is unique due to the presence of both conjugated double bonds and diynes, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

13891-74-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(2E,4E)-N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide

InChI

InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,9-12,14H,7-8,13H2,2-3H3,(H,16,17)/b10-9+,12-11+

InChI Key

PSAKYIJFKFCZFO-HULFFUFUSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCC#CC#C

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCC#CC#C

Origin of Product

United States

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